molecular formula C13H19ClN2 B1400989 2-Chloro-4-(2-(1-methylpiperidin-2-yl)ethyl)pyridine CAS No. 1361115-30-1

2-Chloro-4-(2-(1-methylpiperidin-2-yl)ethyl)pyridine

Cat. No.: B1400989
CAS No.: 1361115-30-1
M. Wt: 238.75 g/mol
InChI Key: AWMNAXUFBXSERS-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-(1-methylpiperidin-2-yl)ethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the second position and a 2-(1-methylpiperidin-2-yl)ethyl group at the fourth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-(1-methylpiperidin-2-yl)ethyl)pyridine typically involves the reaction of 2-chloro-4-methylpyridine with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-120°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-(1-methylpiperidin-2-yl)ethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce N-oxides .

Scientific Research Applications

2-Chloro-4-(2-(1-methylpiperidin-2-yl)ethyl)pyridine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-(1-methylpiperidin-2-yl)ethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(2-(1-methylpiperidin-2-yl)ethyl)pyridine is unique due to the presence of both the chloro group and the 2-(1-methylpiperidin-2-yl)ethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with other similar compounds .

Properties

IUPAC Name

2-chloro-4-[2-(1-methylpiperidin-2-yl)ethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c1-16-9-3-2-4-12(16)6-5-11-7-8-15-13(14)10-11/h7-8,10,12H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMNAXUFBXSERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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